molecular formula C19H22N4OS B3004015 3-{3-[ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-36-4

3-{3-[ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B3004015
CAS No.: 688793-36-4
M. Wt: 354.47
InChI Key: QEPWLNSGXRBATA-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidin-4-one core, a 2-sulfanylidene moiety, and a 3-[ethyl(3-methylphenyl)amino]propyl side chain.

Properties

IUPAC Name

3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-3-22(15-8-4-7-14(2)13-15)11-6-12-23-18(24)16-9-5-10-20-17(16)21-19(23)25/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPWLNSGXRBATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by cyclization to form the pyrido[2,3-d]pyrimidin-4-one core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Solvent recovery and recycling, as well as waste minimization, are important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-{3-[ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: The amino and sulfanylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{3-[ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-{3-[ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing substrate access and inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Trends

Pharmacological Implications

  • Selectivity: Bulky substituents (e.g., ethyl(3-methylphenyl)amino) may reduce off-target effects by limiting access to non-target binding pockets.
  • Metabolic Stability : Linear alkyl chains (as in the target compound) are less prone to oxidative metabolism than cyclic amines like piperazine .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) LogP (Predicted)
Target Compound Pyrido[2,3-d]pyrimidin-4-one 3-[ethyl(3-methylphenyl)amino]propyl ~356.48 ~3.2
BG02646 () Pyrido[2,3-d]pyrimidin-4-one 3-(4-ethylpiperazin-1-yl)propyl 333.45 ~2.1
3-(2-Methylpropyl)-5-phenyl-... () Thieno[2,3-d]pyrimidin-4-one 2-methylpropyl, phenyl 314.40 ~3.8

Biological Activity

3-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, particularly in the context of enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O2SC_{24}H_{30}N_{4}O_{2}S with a molecular weight of approximately 438.59 g/mol. The compound features a pyrido[2,3-d]pyrimidin-4-one core structure with a sulfanylidene group and an ethyl(3-methylphenyl)amino side chain, which may influence its biological activity.

Research indicates that compounds with similar structures may exhibit inhibitory effects on various enzymes. For instance, several derivatives of pyrido-pyrimidine compounds have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial in treating depression and anxiety disorders.

Inhibition of Enzymes

A study focusing on novel thiadiazole derivatives demonstrated significant MAO-A and MAO-B inhibitory activities. While specific data on this compound was not available, the structural similarities suggest potential for similar effects. The IC50 values for related compounds ranged from 0.060μM0.060\mu M to 0.241μM0.241\mu M, indicating potent inhibition at low concentrations .

CompoundIC50 (μM)MAO-A Activity (%)Reversibility
Compound 6b0.060 ± 0.00225.956 ± 0.951Reversible
Compound 6c0.241 ± 0.011--
Moclobemide-31.253 ± 0.985Partially reversible
Clorgyline-88.315 ± 1.578Partially reversible

Antioxidant Activity

Compounds with similar frameworks have also been evaluated for antioxidant properties. The presence of sulfur in the sulfanylidene group may contribute to radical scavenging abilities. Antioxidants are vital in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Case Studies

Several studies have explored the biological implications of pyrido-pyrimidine derivatives:

  • Antidepressant Effects : A derivative similar to the target compound showed promise in enhancing mood-related behaviors in animal models by inhibiting MAO activity.
  • Neuroprotective Properties : Research indicated that related compounds could protect neuronal cells from oxidative damage by modulating antioxidant enzyme activities.

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